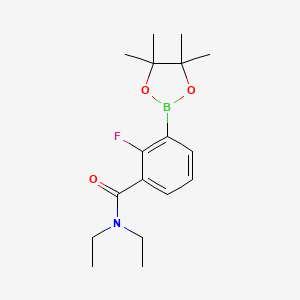

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 1150271-35-4

Cat. No.: VC2664857

Molecular Formula: C17H25BFNO3

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150271-35-4 |

|---|---|

| Molecular Formula | C17H25BFNO3 |

| Molecular Weight | 321.2 g/mol |

| IUPAC Name | N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-10-9-11-13(14(12)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |

| Standard InChI Key | LLJFOTFAXLGGPT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(CC)CC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(CC)CC)F |

Introduction

Chemical Identity and Structural Characteristics

Identification and Nomenclature

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is identified by the CAS Registry Number 1150271-35-4. This unique identifier allows for precise tracking and referencing of the compound in chemical databases and literature. The compound is classified as a benzamide derivative, specifically a fluorinated benzamide with a dioxaborolane substituent. The systematic naming follows IUPAC conventions, clearly indicating the positions of the functional groups on the benzene ring and their chemical nature.

Molecular Structure and Composition

The compound consists of a benzene ring as its core structure, with strategic substitutions that define its chemical behavior. The benzamide group (with diethyl substitution on the nitrogen) is positioned at C-1, a fluorine atom at the C-2 position, and the tetramethyl-1,3,2-dioxaborolan-2-yl group at the C-3 position. This precise arrangement creates a molecule with unique three-dimensional characteristics and electronic distribution that influence its reactivity patterns and potential applications in various chemical processes.

Structural Data and Identifiers

The comprehensive structural data for N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is presented in Table 1, providing essential information for identification and characterization of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BFNO₃ |

| Molecular Weight | 321.2 g/mol |

| InChI | InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-10-9-11-13(14(12)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |

| InChI Key | LLJFOTFAXLGGPT-UHFFFAOYSA-N |

| SMILES | O=C(C=1C=CC=C(B2OC(C)(C)C(O2)(C)C)C1F)N(CC)CC |

Table 1: Structural identifiers for N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Physical and Chemical Properties

General Physical Properties

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits specific physical characteristics that are largely determined by its molecular structure. The presence of the diethyl group enhances the compound's lipophilicity, which significantly influences its solubility profile in various solvents. The compound is expected to demonstrate good solubility in organic solvents such as dichloromethane, chloroform, and DMSO, while exhibiting limited solubility in water due to its lipophilic nature. These solubility characteristics are crucial considerations for its applications in both synthetic chemistry and potential biological studies.

Electronic and Structural Features

The electronic properties of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are significantly influenced by the fluorine atom at the C-2 position. Fluorine, being highly electronegative, creates a polarized region within the molecule and can participate in hydrogen bonding as an acceptor. This electronic characteristic makes the compound potentially valuable in medicinal chemistry, where such interactions can improve binding affinity to biological targets. Additionally, the fluorine substituent can enhance metabolic stability by preventing oxidative degradation at that position, a feature often exploited in drug design.

Synthetic Pathways and Preparation Methods

General Synthetic Approaches

Applications and Utilization

Applications in Medicinal Chemistry

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in medicinal chemistry and drug development. The benzamide structure serves as a pharmacophore in many therapeutic agents, while the fluorine substituent can enhance metabolic stability and binding affinity. The compound may function as an intermediate in the synthesis of more complex drug candidates, particularly where the boronic ester group can be utilized for further derivatization through cross-coupling reactions.

Role in Organic Synthesis

One of the most significant applications of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is likely in organic synthesis, particularly as an intermediate in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane unit is highly valuable in these transformations, allowing for the formation of new carbon-carbon bonds under relatively mild conditions. This makes the compound potentially useful in the synthesis of complex molecular structures, including pharmaceutical candidates, agrochemicals, and specialty materials.

Comparative Analysis with Structurally Related Compounds

To better understand the unique properties and potential applications of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a comparative analysis with structurally related compounds provides valuable insights. Table 2 presents a comparison of key structural and functional features with similar compounds identified in the search results.

| Compound | Position of Substitution | Key Structural Difference | Potential Functional Implications |

|---|---|---|---|

| N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 3-position boronate | Fluorine at C-2 | Enhanced lipophilicity and potential metabolic stability |

| N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 5-position boronate | Different substitution pattern | Altered electronic distribution and potential binding properties |

| N,N-diethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 4-position boronate | Methyl instead of fluorine | Different electronic effects and metabolic profile |

Table 2: Comparative analysis of N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with structurally related compounds

Current Research and Future Perspectives

Research Applications

The current research landscape for N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily centered on its potential as a synthetic intermediate. The compound's unique combination of functional groups makes it valuable in the development of more complex molecular structures through selective transformations. In particular, the boronic ester functionality can participate in cross-coupling reactions to form new carbon-carbon bonds, which is essential in the synthesis of pharmaceutical candidates and specialty chemicals.

Future Research Directions

Future research involving N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may explore several promising directions. These could include:

-

Development of more efficient synthetic routes to access the compound in higher yields and purity

-

Exploration of its potential applications in drug discovery, particularly in the development of fluorinated pharmaceuticals

-

Investigation of its utility in materials science, where boronic esters can be utilized in the creation of functional materials

-

Detailed studies of its biological activity profile to identify potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume